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Core Summary

DDD100097 is a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase
(TbNMT), an enzyme essential for the survival of the parasite that causes Human African
Trypanosomiasis (HAT), also known as sleeping sickness. Developed as a CNS-penetrant
compound, DDD100097 targets the parasite in the second stage of the disease. Its mechanism
of action involves binding to the peptide-substrate pocket of TONMT, thereby blocking the N-
myristoylation of a multitude of vital trypanosomal proteins. This inhibition disrupts critical
cellular processes, leading to rapid parasite death.

Introduction to N-Myristoyltransferase as a Drug
Target

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent
attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a
wide range of proteins. This post-translational modification, known as N-myristoylation, is
crucial for the proper function and localization of proteins involved in numerous cellular
processes, including signal transduction, protein-protein interactions, and membrane targeting.
In Trypanosoma brucei, a single NMT enzyme (TbNMT) is responsible for the myristoylation of
over 60 proteins, making it an attractive and validated drug target. Inhibition of TONMT has
been shown to be lethal to the parasite.
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Mechanism of Action of DDD100097

DDD100097 is a pyrazole sulfonamide-based inhibitor designed for potency against TONMT
and the ability to cross the blood-brain barrier. The core mechanism of action can be detailed
as follows:

e Enzyme Inhibition: DDD100097 acts as a potent inhibitor of TONMT, with a reported half-

maximal inhibitory concentration (IC50) of 2 nM[1]. It binds to the pocket of the enzyme that

normally accommodates the peptide substrate.

Disruption of Protein Myristoylation: By blocking the active site of TONMT, DDD100097
prevents the transfer of myristoyl-CoA to the N-terminal glycine of its substrate proteins. This

leads to a global decrease in protein myristoylation within the parasite.

Downstream Cellular Effects: The lack of myristoylation on key proteins has pleiotropic

effects on parasite biology. Notably, it disrupts the function of ADP-ribosylation factors

(ARFs), which are critical for vesicular trafficking. This disruption of essential cellular

pathways ultimately leads to a rapid trypanocidal effect.

Suantitative [

Parameter Value Species/System Reference
IC50 vs. TONMT 2 nM Trypanosoma brucei [1]
IC50 vs. hNMT1 >10,000 nM Human
IC50 vs. hNMT2 >10,000 nM Human
T. brucei bloodstream
EC50 vs. T. brucei 5nM
form
Mouse
Pharmacokinetics
Oral Bioavailability 30% Mouse
Brain:Blood Ratio 0.8 Mouse
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Note: Some quantitative data, particularly for hANMT IC50, EC50, and detailed
pharmacokinetics, are inferred from the lead optimization studies of the chemical series leading
to DDD100097 and may not be exact values for the final compound.

Experimental Protocols
N-Myristoyltransferase Inhibition Assay (Scintillation
Proximity Assay)

A common method to determine the IC50 of inhibitors against NMT is the scintillation proximity
assay (SPA).

Materials:

Recombinant TONMT and human NMT (hNMT1 and hNMT?2)

e [3H]Myristoyl-CoA

o Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT
substrate)

o Assay buffer (e.g., 50 mM Tris-HCI pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)
o Copper-coated SPA beads

o 384-well plates

Scintillation counter

Procedure:

A solution of the test compound (like DDD100097) is serially diluted in DMSO.

In a 384-well plate, the enzyme, peptide substrate, and assay buffer are combined.

The test compound dilutions are added to the wells.

The enzymatic reaction is initiated by the addition of [*H]Myristoyl-CoA.
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e The plate is incubated at room temperature to allow the reaction to proceed.

o A suspension of copper-coated SPA beads is added to each well to stop the reaction and
capture the radiolabeled acylated peptide.

e The plate is sealed and centrifuged.

o The radioactivity is measured using a scintillation counter. The signal is proportional to the
amount of N-myristoylated peptide produced.

e |IC50 values are calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

In Vivo Efficacy in a Mouse Model of Stage 2 HAT

To assess the efficacy of DDD100097 in a living organism, a mouse model of late-stage HAT is
utilized, often employing bioluminescent imaging for real-time monitoring of parasite burden.

Materials:

Female BALB/c mice

Trypanosoma brucei strain engineered to express luciferase

DDD100097 formulated for oral administration

Bioluminescence imaging system (e.g., IVIS)

Luciferin substrate

Procedure:

e Mice are infected intraperitoneally with the luciferase-expressing T. brucei strain.

e The infection is allowed to progress to the late (CNS) stage, which is typically established
around 21 days post-infection. The presence of parasites in the CNS is confirmed by
bioluminescence imaging.
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e A cohort of infected mice is treated orally with DDD100097 at a defined dose and schedule
(e.g., once or twice daily for a set number of days). A control group receives the vehicle only.

o Parasite burden in the brain and periphery is monitored throughout the treatment and post-
treatment period using bioluminescence imaging after intraperitoneal injection of luciferin.

e Animal survival is monitored daily.

» At the end of the study, brains can be harvested for ex vivo imaging or histological analysis
to confirm parasite clearance.

Visualizations
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Caption: Signaling pathway illustrating the inhibitory action of DDD100097 on TbNMT.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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